molecular formula C6H5ClN2O2 B181195 3-Chloro-4-nitroaniline CAS No. 825-41-2

3-Chloro-4-nitroaniline

Cat. No. B181195
CAS RN: 825-41-2
M. Wt: 172.57 g/mol
InChI Key: LDSIOPGMLLPSSR-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

A mixture of N-(3-chloro-4-nitro-phenyl)-acetamide (18.55 g, 86.4 mmol) and an aqueous solution of hydrochloric acid (6 M, 120 mL) was heated at reflux for 2 hours. The resulting mixture was cooled and poured into water (800 mL); the yellow solid which crushed out was collected by filtration, washed with water and dried under reduced pressure to give 5 g of 3-chloro-4-nitro-phenylamine. The water layer was basified until pH 8 by addition of potassium carbonate and then was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 7.2 g of 3-chloro-4-nitro-phenylamine.
Quantity
18.55 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:11]C(=O)C)[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].Cl>O>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
18.55 g
Type
reactant
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])NC(C)=O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
CUSTOM
Type
CUSTOM
Details
the yellow solid which crushed
FILTRATION
Type
FILTRATION
Details
out was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.